molecular formula C17H18N2O5 B5246236 3-{[(2-Methoxyphenyl)formohydrazido]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-{[(2-Methoxyphenyl)formohydrazido]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B5246236
M. Wt: 330.33 g/mol
InChI Key: RCDZRPXHPIOSHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-Methoxyphenyl)formohydrazido]carbonyl}bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptene ring with a formohydrazido group and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Methoxyphenyl)formohydrazido]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile. The formohydrazido group is then introduced via a hydrazine derivative, followed by the attachment of the methoxyphenyl group through a formylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Methoxyphenyl)formohydrazido]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{[(2-Methoxyphenyl)formohydrazido]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(2-Methoxyphenyl)formohydrazido]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formohydrazido group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The methoxyphenyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2-Methoxyphenyl)formohydrazido]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its combination of a bicyclic heptene ring with a formohydrazido group and a methoxyphenyl moiety. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-[[(2-methoxybenzoyl)amino]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-24-12-5-3-2-4-11(12)15(20)18-19-16(21)13-9-6-7-10(8-9)14(13)17(22)23/h2-7,9-10,13-14H,8H2,1H3,(H,18,20)(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDZRPXHPIOSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC(=O)C2C3CC(C2C(=O)O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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